Cas no 2137588-71-5 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol)

5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol
- EN300-1115224
- 2137588-71-5
-
- インチ: 1S/C11H18N2O3S/c1-11(2)5-4-9(10(11)14)13-7-8(6-12-13)17(3,15)16/h6-7,9-10,14H,4-5H2,1-3H3
- InChIKey: OQDDOERHMYSYRF-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1CCC(C)(C)C1O)(=O)=O
計算された属性
- せいみつぶんしりょう: 258.10381361g/mol
- どういたいしつりょう: 258.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 80.6Ų
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115224-10.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 10g |
$4545.0 | 2023-06-09 | ||
Enamine | EN300-1115224-1.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1115224-2.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1115224-0.1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1115224-1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1115224-0.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1115224-5.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1115224-10g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1115224-5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1115224-0.05g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.05g |
$888.0 | 2023-10-27 |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 関連文献
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-olに関する追加情報
Introduction to 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol (CAS No. 2137588-71-5)
The compound 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol, identified by its CAS number 2137588-71-5, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a 4-methanesulfonyl-substituted pyrazole core linked to a dimethylcyclopentanone scaffold, has garnered attention due to its unique structural and pharmacological properties. The presence of both the pyrazole and dimethylcyclopentanone moieties suggests potential applications in drug design, particularly in the development of novel therapeutic agents targeting various biological pathways.
Recent research in the area of heterocyclic compounds has highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds are known for their versatility and biological activity, often serving as key structural motifs in small-molecule drugs. The introduction of a 4-methanesulfonyl group further enhances the pharmacological profile of this compound by increasing its lipophilicity and potential for receptor binding. This modification has been strategically employed in the design of molecules with improved solubility and metabolic stability, critical factors for successful drug development.
The dimethylcyclopentanone moiety in 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol contributes to the compound's overall steric hindrance and electronic properties. Such structural features are often exploited to modulate binding interactions with biological targets, including enzymes and receptors. The combination of these two functional groups makes this compound a promising candidate for further investigation in the context of drug discovery.
Current studies in medicinal chemistry emphasize the role of bioisosterism, where structural analogs are designed to retain or enhance biological activity while improving pharmacokinetic properties. The pyrazole-dimethylcyclopentanone hybrid represents an excellent example of bioisosteric replacement, where the cyclopentanone ring can mimic certain pharmacophoric features of other heterocyclic systems. This approach has been successfully applied in the development of antiviral, anticancer, and anti-inflammatory agents.
The synthesis of 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and protection-deprotection techniques. The use of advanced catalytic methods has enabled efficient access to this compound, facilitating its exploration as a lead molecule in drug discovery programs.
In vitro studies have begun to elucidate the potential biological activity of this compound. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. The 4-methanesulfonyl group, in particular, has been shown to enhance binding affinity to target proteins, potentially leading to more potent therapeutic effects. Further characterization through high-throughput screening and structure-activity relationship (SAR) studies is underway to validate these initial findings.
The structural complexity of 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol also presents opportunities for computational modeling and molecular dynamics simulations. These techniques are invaluable for understanding the interactions between the compound and its biological targets at an atomic level. By leveraging computational methods, researchers can optimize the molecular structure to improve drug-like properties such as binding affinity, selectivity, and solubility.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists. The synthesis and characterization of compounds like 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol exemplify this collaborative effort. By integrating knowledge from multiple scientific domains, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.
Future directions for research on this compound include exploring its mechanism of action and potential therapeutic applications. Investigating its interactions with relevant biological pathways will provide insights into its mode of action and identify possible side effects or off-target effects. Additionally, formulation studies will be crucial to ensure that the compound can be effectively delivered to patients in clinical settings.
The significance of pyrazole derivatives in modern drug discovery cannot be overstated. Their broad spectrum of biological activities makes them valuable tools for developing treatments against a variety of diseases. The unique combination of structural features in 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol positions it as a promising candidate for further exploration in this field.
In conclusion, 5-(4-methanesulfonyl-1H-pyrazol-1-y)-2,2-dimethylcyclopentan-l ol (CAS No. 2137588 71 5) is a structurally interesting compound with potential applications in medicinal chemistry. Its unique combination of a pyrazole core and a dimethylcyclopentanone scaffold makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. Ongoing research is expected to yield valuable insights into its biological activity and pharmacological potential.
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